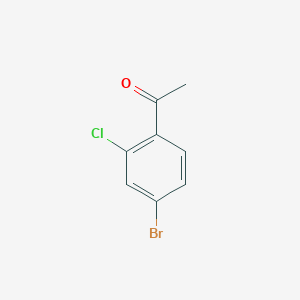

1-(4-Bromo-2-chlorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKIWOVJASCUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574181 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252561-81-2 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252561-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromo-2-chlorophenyl)ethanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-2-chlorophenyl)ethanone is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both bromine and chlorine atoms on the phenyl ring, offers multiple reaction sites for further chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, a detailed plausible synthetic route, spectroscopic data interpretation, key applications, and essential safety information. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, purification, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 252561-81-2 | [1] |

| Molecular Formula | C₈H₆BrClO | [1] |

| Molecular Weight | 233.49 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | 54-56 °C | [2] |

| Boiling Point | 265.6 °C | [1] |

| Solubility | Low solubility in water; Soluble in common organic solvents like ethanol and acetone. | [3] |

Synthesis of this compound

A prevalent method for the synthesis of aryl ketones is the Friedel-Crafts acylation. For this compound, a plausible and efficient synthetic approach involves the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The causality behind this experimental choice lies in the directing effects of the substituents on the aromatic ring. The chloro group is ortho-, para-directing, while the bromo group is also ortho-, para-directing. In 1-bromo-3-chlorobenzene, the positions ortho and para to the chloro group are positions 2, 4, and 6. The positions ortho and para to the bromo group are positions 2, 4, and 6 as well. The acetylation is expected to occur predominantly at the 4-position relative to the chlorine and ortho to the bromine, which is sterically less hindered and electronically activated by both halogens.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1-Bromo-3-chlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

After the addition of acetyl chloride is complete, add 1-bromo-3-chlorobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. Based on data for similar compounds, the following approximate chemical shifts (in ppm, relative to TMS) are anticipated in CDCl₃:

-

Aromatic Protons (3H): A complex multiplet pattern between δ 7.0 and 8.0 ppm. The proton ortho to the carbonyl group will be the most deshielded.

-

Methyl Protons (3H): A singlet around δ 2.6 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. Expected chemical shifts (in ppm) in CDCl₃ are:

-

Carbonyl Carbon (C=O): Around δ 195-200 ppm.

-

Aromatic Carbons (6C): Multiple signals between δ 120 and 140 ppm. The carbon atoms attached to the halogens will show distinct chemical shifts.

-

Methyl Carbon (CH₃): A signal around δ 26-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

-

C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-Br Stretch: A signal in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most abundant peaks in this cluster will be at m/z 232, 234, and 236.

-

Major Fragmentation Peaks:

-

Loss of a methyl radical ([M-15]⁺) to give the acylium ion.

-

Loss of the acetyl group ([M-43]⁺).

-

Cleavage of the C-Br and C-Cl bonds.

-

Caption: Plausible mass spectrometry fragmentation pathway.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, with significant applications in the development of new therapeutic agents and agrochemicals.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The presence of two different halogen atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki and Heck couplings, to build more complex molecular architectures.

-

Agrochemicals: The halogenated phenyl moiety is a common feature in many pesticides and herbicides. This compound serves as a precursor for the synthesis of new agrochemical candidates.

-

Medicinal Chemistry: In drug discovery, this molecule can be used as a scaffold to generate libraries of compounds for screening against various biological targets. Its reactivity allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is limited, information from closely related halogenated acetophenones suggests that it should be handled with care.

Hazard Statements (Inferred from related compounds):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its synthesis via Friedel-Crafts acylation is a reliable method, and its distinct physicochemical and spectroscopic properties make it a well-characterized building block for organic synthesis. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in the development of novel and impactful chemical entities.

References

-

MySkinRecipes. This compound. [Link]

-

Exploring Key Dynamics of this compound Industry. (2025-01-31). [Link]

-

Ethanone, 1-(4-Bromo-2-Chlorophenyl) - Chlorinated Benzene Manufacturer in China. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromo-2-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Bromo-2-chlorophenyl)ethanone (CAS No. 252561-81-2), a halogenated aromatic ketone of significant interest in pharmaceutical and chemical synthesis. This document delves into the structural, physical, and spectral characteristics of the compound, offering both established data and field-proven insights into the experimental methodologies used for their determination. The guide is designed to be a practical resource for researchers and professionals, elucidating not just the "what" but the "why" behind the analytical choices, thereby ensuring scientific integrity and fostering a deeper understanding of this versatile chemical intermediate.

Introduction: The Significance of this compound

This compound, also known as 2'-Chloro-4'-bromoacetophenone, is a key building block in organic synthesis. Its unique substitution pattern, featuring a bromine and a chlorine atom on the phenyl ring, coupled with a reactive ketone functional group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules.[1] This is particularly true in the realm of drug discovery and development, where halogenated aromatic moieties are frequently incorporated to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds. A thorough understanding of its physicochemical properties is paramount for its effective use in reaction design, process optimization, quality control, and for ensuring safe handling and storage.

Chemical Identity and Core Physical Properties

The fundamental identity of a chemical compound is established by its molecular structure and associated identifiers.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 2'-Chloro-4'-bromoacetophenone | [1] |

| CAS Number | 252561-81-2 | [2][3][4] |

| Molecular Formula | C₈H₆BrClO | [2][3] |

| Molecular Weight | 233.49 g/mol | [2][3] |

| Physical Form | Solid | |

| Boiling Point | 265.6°C (Predicted) | [5] |

Expert Insight: The predicted boiling point suggests a relatively low volatility for this compound under standard conditions, which is typical for substituted acetophenones of this molecular weight. The presence of polar carbonyl and halogen groups leads to stronger intermolecular interactions (dipole-dipole forces) compared to non-polar analogues, resulting in a higher boiling point.

Experimental Determination of Physical Properties

Melting Point Analysis

The melting point is a critical indicator of purity for a crystalline solid. For this compound, a sharp melting range would be indicative of high purity.

Recommended Experimental Protocol: Differential Scanning Calorimetry (DSC)

Causality Behind the Choice: DSC is a highly sensitive and accurate technique for determining the melting point and enthalpy of fusion.[6] Unlike traditional capillary melting point apparatus, DSC provides quantitative thermodynamic data. It measures the heat flow required to raise the temperature of a sample and a reference at the same rate.[7] The onset of the melting endotherm provides a precise melting point, while the area under the peak corresponds to the heat of fusion.[6] This data is invaluable for characterizing the solid-state properties of a compound.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.[6]

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 5-10°C/min, under an inert nitrogen atmosphere.[6]

-

Continue heating to a temperature sufficiently above the melting point to ensure the entire transition is observed.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The enthalpy of fusion is calculated by integrating the peak area.

Caption: Workflow for Melting Point Determination using DSC.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Recommended Experimental Protocol: ¹H and ¹³C NMR

Causality Behind the Choice: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. For a substituted aromatic compound like this compound, NMR is essential to confirm the substitution pattern on the aromatic ring.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8] The solution should be free of any particulate matter.

-

Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Expected Spectral Features:

-

¹H NMR:

-

A singlet in the aliphatic region (around δ 2.5-2.7 ppm) corresponding to the three protons of the acetyl methyl group.

-

Three aromatic protons in the region of δ 7.0-8.0 ppm, exhibiting a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chloro, bromo, and acetyl groups.

-

-

¹³C NMR:

-

A signal for the methyl carbon in the aliphatic region (around δ 25-30 ppm).

-

A signal for the carbonyl carbon at a downfield chemical shift (typically δ > 190 ppm).

-

Six distinct signals in the aromatic region (δ 120-140 ppm) corresponding to the six carbons of the phenyl ring. The carbons directly attached to the halogens will show characteristic chemical shifts.

-

Caption: General Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Recommended Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Causality Behind the Choice: ATR-FT-IR is a rapid and convenient method for obtaining high-quality spectra of solid samples with minimal to no sample preparation.[9] The technique involves pressing the solid sample against a crystal (e.g., diamond or zinc selenide) through which an infrared beam is passed. The beam undergoes internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample, allowing for the absorption of IR radiation by the sample's functional groups.[10]

Step-by-Step Methodology:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Spectral Features:

-

A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic ketone.[1]

-

C-H stretching vibrations of the methyl group and the aromatic ring in the region of 2850-3100 cm⁻¹.

-

Aromatic C=C stretching vibrations in the region of 1400-1600 cm⁻¹.

-

C-Cl and C-Br stretching vibrations, which typically appear in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Recommended Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind the Choice: GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides mass information. Electron Ionization (EI) is a common ionization method that produces a molecular ion and a series of fragment ions, which can be used to elucidate the structure of the molecule.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10 µg/mL.[11]

-

GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC, which is equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). The oven temperature is programmed to ramp up to ensure good separation.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

Expected Spectral Features:

-

Molecular Ion (M⁺): A prominent molecular ion peak corresponding to the molecular weight of the compound (233.49 g/mol ). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak cluster, with contributions from ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

-

Key Fragment Ions:

-

Loss of a methyl group ([M-15]⁺) to form the corresponding acylium ion.

-

Loss of the acetyl group ([M-43]⁺).

-

Cleavage of the C-Br and C-Cl bonds, leading to characteristic fragment ions.

-

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing formulation, reaction conditions, and purification strategies.

| Solvent | Solubility | Rationale |

| Water | Low | As a relatively non-polar organic molecule, it is expected to have low solubility in a polar solvent like water. |

| Common Organic Solvents | Soluble | Expected to be soluble in common organic solvents such as ethanol, acetone, chloroform, and ethyl acetate due to its organic nature. |

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Recommendations:

-

Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of this compound. By integrating established data with the underlying principles of the analytical techniques used for their determination, this document serves as a valuable resource for scientists and researchers. A comprehensive understanding of these properties is essential for the safe and effective application of this important chemical intermediate in research and development.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Bruker. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

-

D'Amelia, R., Franks, T., & Nirode, W. F. (n.d.). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. (2025, August 8). ResearchGate. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 2'-Chloro-4'-bromoacetophenone. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of South Carolina. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

PerkinElmer. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. Retrieved from [Link]

-

Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". (n.d.). RSC. Retrieved from [Link]

-

Supporting Information for an article. (n.d.). RSC. Retrieved from [Link]

-

Wikipedia contributors. (2024, May 15). Differential scanning calorimetry. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Health, Safety and Environment Office, The Chinese University of Hong Kong. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]

-

ResearchGate. (n.d.). [Image] Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). Retrieved from [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2-Bromophenyl)-1-(4-chlorophenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). p-Chlorophenacyl bromide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). [Image] (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]

-

TDI-Brooks International, Inc. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

-

Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

-

PubMed Central. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

Sources

- 1. 2'-Chloro-4'-bromoacetophenone - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. This compound 97% | CAS: 252561-81-2 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. 252561-81-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [myskinrecipes.com]

- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. agilent.com [agilent.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. uoguelph.ca [uoguelph.ca]

An In-depth Technical Guide to 1-(4-Bromo-2-chlorophenyl)ethanone: Molecular Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-2-chlorophenyl)ethanone is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its unique substitution pattern, featuring a bromine and a chlorine atom on the phenyl ring, offers multiple reactive sites for further chemical transformations. This makes it a valuable building block in medicinal chemistry and agrochemical research, particularly in the development of novel therapeutic agents such as non-steroidal anti-inflammatory drugs (NSAIDs).[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a detailed synthesis protocol, and key applications of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of an acetophenone core substituted with a bromine atom at the para-position (C4) and a chlorine atom at the ortho-position (C2) of the phenyl ring.

Molecular Formula: C₈H₆BrClO

Molecular Weight: 233.49 g/mol [2]

IUPAC Name: this compound

CAS Number: 252561-81-2[2]

A summary of its key physicochemical properties is presented in the table below. Please note that some of these values are predicted.

| Property | Value | Source |

| Boiling Point | 265.6 °C | [1] |

| Density | 1.566 g/cm³ | Acmec Biochemical |

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

1-Bromo-3-chlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.

-

Reactant and Catalyst Charging: To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0 °C in an ice bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 to 1.2 equivalents) to the cooled suspension via the dropping funnel.

-

Addition of Aryl Halide: To this mixture, add 1-bromo-3-chlorobenzene (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture as water deactivates the Lewis acid catalyst. Therefore, all glassware must be dry, and anhydrous solvents should be used.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acetyl chloride to generate the highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur.

-

Controlled Temperature: The initial addition of reactants is performed at 0 °C to control the exothermic nature of the reaction and to minimize potential side reactions.

-

Aqueous Workup with Acid: The addition of the reaction mixture to ice and hydrochloric acid serves to quench the reaction by hydrolyzing the aluminum chloride complex and protonating any remaining Lewis basic species.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group and a complex multiplet pattern for the three aromatic protons due to their distinct chemical environments and spin-spin coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ketone will appear at a characteristic downfield chemical shift (typically in the range of 190-200 ppm). The aromatic carbons will resonate in the aromatic region (approximately 120-140 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents.

IR (Infrared) Spectroscopy

The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations for the aromatic ring and the methyl group, as well as C-Br and C-Cl stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation patterns will likely involve the loss of the methyl group and the carbonyl group.

Applications in Drug Development and Research

This compound is a versatile intermediate in the synthesis of various biologically active molecules.[1] Its utility stems from the presence of multiple reactive sites that allow for further functionalization.

-

Synthesis of NSAIDs: It is a key building block in the development of non-steroidal anti-inflammatory drugs.[1]

-

Cross-Coupling Reactions: The bromo and chloro substituents can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, to form more complex molecular scaffolds.

-

Agrochemicals: This compound is also utilized in the synthesis of new agrochemical agents.[1]

Safety and Handling

Specific GHS hazard and precautionary statements for this compound are not widely available. However, based on data for structurally similar compounds, it should be handled with care.

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. A thorough understanding of its molecular structure, properties, and synthesis is essential for its effective utilization in the development of new and innovative chemical entities. This guide provides a foundational understanding for researchers and scientists working with this important compound.

References

-

Ascent Chemical. Ethanone, 1-(4-Bromo-2-Chlorophenyl)- | Properties, Applications, Safety Data & Supplier Information. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

The Strategic Synthesis and Application of 1-(4-Bromo-2-chlorophenyl)ethanone: A Technical Guide for Advanced Chemical R&D

Introduction: Identifying a Keystone Intermediate

In the landscape of pharmaceutical and agrochemical development, the efficiency of a synthetic route is often dictated by the strategic selection of its building blocks. 1-(4-Bromo-2-chlorophenyl)ethanone is a halogenated acetophenone derivative that has emerged as a pivotal intermediate, valued for its precisely functionalized aromatic core. Its structure, featuring orthogonal halogen substituents (a bromine at the 4-position and a chlorine at the 2-position), provides medicinal chemists with multiple, distinct reaction sites for sequential, controlled elaboration into more complex molecular architectures.

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explore the causal relationships behind its synthesis, the logic of its analytical validation, and its strategic deployment in modern chemical research. The protocols and insights herein are curated for researchers, scientists, and drug development professionals who require not just the "what" but the "why" to accelerate their research and development programs. The global market for this compound is steadily growing, driven by its increasing use in the synthesis of specialty chemicals and active pharmaceutical ingredients (APIs), particularly for anti-inflammatory and anti-cancer treatments.[1][2]

Section 1: Core Physicochemical & Structural Properties

A comprehensive understanding of a molecule begins with its fundamental properties. These data points are critical for reaction planning, purification strategy, and safety assessments.

Figure 1: Chemical Structure of this compound.

The quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 252561-81-2 | [3] |

| Molecular Formula | C₈H₆BrClO | [3] |

| Molecular Weight | 233.49 g/mol | [3] |

| Appearance | White to pale yellow crystalline solid | [4] |

| Melting Point | 54-56 °C | [1] |

| Boiling Point | 265.6 °C (at 760 mmHg) | [3] |

| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | [5] |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene. This classic electrophilic aromatic substitution reaction provides a direct and scalable route to the target ketone.

Causality of Experimental Design

The choice of 1-bromo-3-chlorobenzene as the starting material is deliberate. In electrophilic aromatic substitution, the incoming electrophile (the acylium ion) is directed by the existing substituents on the ring. Both chlorine and bromine are ortho-, para-directing but deactivating groups. The acylation is expected to occur at the position para to the bromine atom and ortho to the chlorine atom (position 4 relative to the chlorine). This specific substitution is sterically and electronically favored, leading to the desired isomer as the major product. Aluminum chloride (AlCl₃) is employed as a strong Lewis acid catalyst, which is essential for generating the highly reactive acylium ion (CH₃CO⁺) from acetyl chloride.

Workflow for Synthesis

Caption: A logical workflow for the synthesis of this compound.

Field-Proven Synthesis Protocol

This protocol is adapted from established methodologies for Friedel-Crafts acylation of halogenated benzenes.[6][7]

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a reflux condenser, and a pressure-equalizing dropping funnel, add anhydrous aluminum chloride (15.0 g, 112.5 mmol) and 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition of Reactants: Stir the suspension and cool the flask to 0-5 °C using an ice bath. Add 1-bromo-3-chlorobenzene (14.3 g, 75 mmol) to the flask. Through the dropping funnel, add acetyl chloride (6.5 g, 82.5 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture again in an ice bath and cautiously pour it into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. Stir vigorously until the aluminum salts are dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: gas evolution), and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a heptane/ethyl acetate mixture, to afford pure this compound.

Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any chemical workflow. A multi-technique approach provides a self-validating system, ensuring the material meets the stringent quality requirements for subsequent use in drug development or fine chemical synthesis.

Analytical Workflow

Caption: A comprehensive workflow for the analytical validation of the final product.

Expected Spectroscopic Data

While a publicly available, fully assigned spectrum for this specific isomer is not readily found, the following data are predicted based on its structure and analysis of closely related analogues.

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three signals in the aromatic region and one singlet in the aliphatic region.

-

A singlet for the methyl protons (-COCH₃) around δ 2.6 ppm.

-

Three aromatic protons between δ 7.3-7.8 ppm, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The proton ortho to the carbonyl group will be the most downfield.

-

-

¹³C NMR (100 MHz, CDCl₃): The spectrum should display 8 distinct carbon signals.

-

The carbonyl carbon (C=O) signal is expected around δ 195-200 ppm.

-

Six aromatic carbon signals between δ 120-140 ppm.

-

The methyl carbon (-CH₃) signal is expected around δ 26-30 ppm.

-

-

FTIR (KBr Pellet, cm⁻¹):

-

A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O (ketone) stretch.

-

Bands in the 1550-1600 cm⁻¹ region for C=C aromatic stretching.

-

Absorptions in the 1000-1100 cm⁻¹ region are typical for C-Cl stretching.

-

A band in the 500-600 cm⁻¹ region corresponding to the C-Br stretch.

-

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z 232/234/236. The characteristic isotopic pattern is a definitive feature, arising from the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). Key fragmentation would involve the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺), leading to the bromochlorobenzoyl cation.

Section 4: Applications in Advanced Synthesis

The true value of this compound lies in its utility as a versatile synthetic precursor. The differential reactivity of the C-Br and C-Cl bonds, along with the reactive ketone functionality, allows for a programmed, stepwise construction of complex target molecules.

-

Pharmaceutical Synthesis: This compound is a recognized building block for a range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and antibiotics.[1] Its structure serves as a scaffold that can be readily modified to optimize biological activity.

-

Agrochemical Development: It is also utilized in the synthesis of novel pesticides and herbicides, where the specific halogenation pattern is often crucial for efficacy and selectivity.[2]

-

Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for selective functionalization at the 4-position while leaving the chlorine atom at the 2-position intact for subsequent transformations. This orthogonal reactivity is a powerful tool for medicinal chemists.[3]

-

Heterocycle Formation: The ketone group can be readily transformed or used as a handle to construct a wide variety of heterocyclic rings, which are ubiquitous in drug molecules.

Illustrative Synthetic Pathway

Caption: Strategic use of the intermediate in multi-step synthetic sequences.

Section 5: Safety, Handling, and Storage

As a halogenated aromatic ketone, this compound requires careful handling. While a specific material safety data sheet (MSDS) must always be consulted, the general hazards associated with this class of compounds include skin, eye, and respiratory tract irritation. Some related α-haloacetophenones are known lachrymators.

Core Safety Protocols

-

Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use only in a well-ventilated area.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is more than a mere catalogue chemical; it is a strategically designed building block that offers a high degree of synthetic flexibility. Its value is rooted in the predictable reactivity of its functional groups and the orthogonal nature of its halogen substituents. By understanding the rationale behind its synthesis, the requirements for its analytical validation, and the strategic possibilities it unlocks, researchers in drug discovery and materials science can leverage this key intermediate to build molecular complexity efficiently and with a high degree of control, ultimately accelerating the path to innovation.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Market Research Media. (2024). Exploring Key Dynamics of this compound Industry. Retrieved from [Link]

-

Zion Market Research. (2024). This compound Market Size, Share | Global Research. Retrieved from [Link]

-

Ascent Chemical. (n.d.). Ethanone, 1-(4-Bromo-2-Chlorophenyl)- | Properties, Applications, Safety Data & Supplier Information. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of Ethanone, 2-bromo-1-(4-chlorophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

-

University of Siegen. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Department Chemie und Biologie. Retrieved from [Link]

-

Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report. Retrieved from [Link]

-

PubChem. (n.d.). p-Chlorophenacyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One - Physico-chemical Properties. Retrieved from [Link]

-

iChemical. (n.d.). 2-Bromo-1-(4-chlorophenyl)ethanone, CAS No. 536-38-9. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). Ultrasound Assisted, an Efficient and Green Synthesis of α-Bromo Ketones using N-Bromosuccinimide in PEG-Water System. Retrieved from [Link]

-

ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone... [Diagram]. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 6. Ethanone, 2-bromo-1-(4-bromophenyl)- | SIELC Technologies [sielc.com]

- 7. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-2-chlorophenyl)ethanone: Starting Materials and Core Methodologies

Introduction: The Significance of 1-(4-Bromo-2-chlorophenyl)ethanone in Modern Synthesis

This compound, also known as 4-bromo-2-chloroacetophenone, is a key halogenated acetophenone derivative.[1][2] Its molecular structure, featuring a ketone functionality and two distinct halogen atoms on the phenyl ring, makes it a versatile intermediate in the synthesis of a wide array of more complex molecules.[2] This compound serves as a crucial building block in the development of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), and various agrochemicals.[1] Its utility is prominent in cross-coupling reactions like the Suzuki or Heck reactions, which are foundational for constructing intricate aromatic systems.[1] This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, focusing on the selection of starting materials and the rationale behind the chosen experimental protocols.

Strategic Approaches to Synthesis: Selecting the Optimal Starting Materials

The synthesis of this compound can be approached from several strategic starting points. The choice of a particular synthetic route is often dictated by the availability and cost of the starting materials, desired scale of the reaction, and the required purity of the final product. The two most prevalent and well-documented methodologies are the direct acylation of a disubstituted benzene and a two-step process commencing from the corresponding benzoic acid.

Methodology 1: Friedel-Crafts Acylation of 1-Bromo-3-chlorobenzene

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones.[3][4] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[5] In the context of synthesizing this compound, the logical starting material is 1-bromo-3-chlorobenzene.

Starting Material Profile: 1-Bromo-3-chlorobenzene

-

Chemical Formula: C₆H₄BrCl

-

Boiling Point: 196 °C

-

Solubility: Insoluble in water, but soluble in common organic solvents like ethanol and diethyl ether.[6][7]

-

Availability: Commercially available from various chemical suppliers.

The bromine and chlorine substituents on the benzene ring are ortho, para-directing groups. However, the steric hindrance from the chlorine atom at the 2-position and the bromine atom at the 3-position will direct the incoming acetyl group primarily to the 4-position (para to the chlorine and ortho to the bromine), yielding the desired product.

Reaction Mechanism: The Role of the Lewis Acid Catalyst

The Friedel-Crafts acylation is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[3] The catalyst's role is to generate a highly electrophilic acylium ion from an acylating agent, such as acetyl chloride or acetic anhydride.[8]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the acylation of substituted benzenes.[9][10]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for evolving HCl), add anhydrous aluminum chloride (1.2 equivalents).

-

Solvent and Substrate Addition: Add a suitable dry solvent, such as dichloromethane or carbon disulfide, followed by 1-bromo-3-chlorobenzene (1.0 equivalent).

-

Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel, maintaining a low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic extracts, wash with water, a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

| Parameter | Value | Reference |

| Reactants | 1-Bromo-3-chlorobenzene, Acetyl Chloride, AlCl₃ | [9][10] |

| Solvent | Dichloromethane or Carbon Disulfide | [11] |

| Reaction Time | Several hours | [9] |

| Purification | Vacuum Distillation or Recrystallization | [9][11] |

Methodology 2: Synthesis from 4-Bromo-2-chlorobenzoic Acid

An alternative and often high-yielding approach begins with 4-bromo-2-chlorobenzoic acid. This method involves two main transformations: the conversion of the carboxylic acid to a more reactive acyl chloride, followed by the introduction of the methyl group.

Starting Material Profile: 4-Bromo-2-chlorobenzoic Acid

-

Chemical Formula: C₇H₄BrClO₂

-

Appearance: Typically a white to off-white solid.

-

Availability: Commercially available, or can be synthesized from 2-chlorobenzoic acid via bromination.[12]

Synthetic Workflow

Step 1: Formation of 4-Bromo-2-chlorobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard organic transformation. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose, often with a catalytic amount of dimethylformamide (DMF).[13][14]

Experimental Protocol: Acyl Chloride Synthesis

-

Reaction Setup: To a solution of 4-bromo-2-chlorobenzoic acid (1.0 equivalent) in a dry solvent like dichloromethane, add a catalytic amount of DMF.[13]

-

Reagent Addition: Under a nitrogen atmosphere, slowly add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents).[13][14]

-

Reaction and Isolation: Stir the mixture at room temperature for a few hours. The reaction can be gently heated to ensure completion. After the reaction is complete, the solvent and excess reagent are removed under reduced pressure to yield the crude 4-bromo-2-chlorobenzoyl chloride, which is often used in the next step without further purification.[13][14]

| Parameter | Value | Reference |

| Reactants | 4-Bromo-2-chlorobenzoic Acid, Oxalyl Chloride/Thionyl Chloride | [13][14] |

| Catalyst | Dimethylformamide (DMF) | [13] |

| Solvent | Dichloromethane | [13] |

| Product | 4-Bromo-2-chlorobenzoyl Chloride | [15] |

Step 2: Methylation of 4-Bromo-2-chlorobenzoyl Chloride

The newly formed acyl chloride is highly reactive and can be converted to the desired ketone using various methylating agents. A common and effective method is the use of a Grignard reagent.

Reaction Mechanism: Grignard Reagent Addition

A methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is a powerful nucleophile.[16][17] It readily attacks the electrophilic carbonyl carbon of the acyl chloride. To prevent the common side reaction of the Grignard reagent adding to the newly formed ketone to produce a tertiary alcohol, the reaction is typically carried out at a low temperature.[18]

Experimental Protocol: Grignard Reaction

-

Reaction Setup: In a dry, three-necked flask under a nitrogen atmosphere, dissolve the crude 4-bromo-2-chlorobenzoyl chloride in an anhydrous ether solvent, such as tetrahydrofuran (THF).

-

Grignard Addition: Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath). Slowly add a solution of methylmagnesium bromide (1.0 equivalent) in THF dropwise.

-

Quenching and Work-up: After the addition is complete, stir the reaction at low temperature for a short period. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Allow the mixture to warm to room temperature and extract with an organic solvent like diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Alternative Synthetic Avenues

While the two methods detailed above are the most common, other modern synthetic strategies can also be employed.

-

Suzuki Coupling: Palladium-catalyzed Suzuki coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds, including the synthesis of aryl ketones.[19][20][21] This could involve the coupling of an activated form of 4-bromo-2-chlorobenzoic acid with a methylboronic acid derivative.[19] This method offers high functional group tolerance and regioselectivity under mild conditions.[19]

Conclusion and Future Perspectives

The synthesis of this compound is well-established, with the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene and the multi-step synthesis from 4-bromo-2-chlorobenzoic acid being the most reliable and scalable methods. The choice between these routes will depend on factors such as starting material cost, desired purity, and the scale of the synthesis. As a key intermediate, the continued optimization of its synthesis, potentially through the application of newer catalytic systems like those used in Suzuki couplings, will be of ongoing interest to the chemical and pharmaceutical industries.

References

- One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling | The Journal of Organic Chemistry - ACS Publications. (2016, March 5).

- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.).

- Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid. - ResearchGate. (n.d.).

- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. (n.d.).

- 4'-Bromo-2-Chloroacetophenone - MySkinRecipes. (n.d.).

- Friedel-Crafts acylation: p-Bromoacetophenone Macroscale - Department Chemie und Biologie. (n.d.).

- Friedel-Crafts Acetylation of Bromobenzene. (n.d.).

- 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - ChemicalBook. (n.d.).

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).

- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.).

- Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).

- Acetophenone, p-bromo - Organic Syntheses Procedure. (n.d.).

- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24).

- This compound - MySkinRecipes. (n.d.).

- 1-Bromo-3-chlorobenzene 99 108-37-2 - Sigma-Aldrich. (n.d.).

- A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Patsnap Eureka. (n.d.).

- 1-Bromo-3-chlorobenzene 108-37-2 wiki - Guidechem. (n.d.).

- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14).

- 4-Bromo-2-Chlorobenzoyl Chloride - MySkinRecipes. (n.d.).

- Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones - The Royal Society of Chemistry. (n.d.).

- 108-37-2, 1-Bromo-3-chlorobenzene Formula - ECHEMI. (n.d.).

- the acylation of benzene - electrophilic substitution - Chemguide. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4'-Bromo-2-Chloroacetophenone [myskinrecipes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 10. maths.tcd.ie [maths.tcd.ie]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 13. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 14. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 15. 4-Bromo-2-Chlorobenzoyl Chloride [myskinrecipes.com]

- 16. adichemistry.com [adichemistry.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. rsc.org [rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Introduction: A Versatile Halogenated Ketone Intermediate

An In-depth Technical Guide to 1-(4-Bromo-2-chlorophenyl)ethanone: Synthesis, Properties, and Applications

This compound (CAS No. 252561-81-2) is a halogenated aromatic ketone that serves as a highly versatile intermediate in modern organic synthesis.[1][2] Its molecular structure, featuring a reactive ketone group and two distinct halogen atoms (bromine and chlorine) on the phenyl ring, provides a powerful scaffold for constructing complex molecules.[2] The differential reactivity of the bromine and chlorine atoms, particularly in metal-catalyzed cross-coupling reactions, allows for programmed, site-selective modifications.[1][2] This unique combination of functional handles makes it an invaluable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of this compound. We will delve into its logical synthesis via Friedel-Crafts acylation, detail its key physicochemical and spectroscopic properties, and explore its broad applications, particularly in medicinal chemistry. The protocols and explanations are designed to provide researchers and drug development professionals with both practical methodologies and the underlying chemical principles that govern its use.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 252561-81-2 | [1] |

| Molecular Formula | C₈H₆BrClO | [1] |

| Molecular Weight | 233.49 g/mol | [1] |

| Appearance | Yellow crystalline solid (expected) | [2] |

| Boiling Point | 265.6°C (at 760 mmHg) | [1] |

| Density | ~1.57 g/cm³ (predicted) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like methanol, dichloromethane. | [4] |

Expected Spectroscopic Data: While a publicly available, peer-reviewed spectrum for this specific isomer is not readily found, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like p-bromoacetophenone and various chloroacetophenones.[5][6][7]

-

¹H NMR (CDCl₃): Expected signals would include a singlet for the methyl protons (-COCH₃) around δ 2.6 ppm and complex multiplets in the aromatic region (δ 7.3-7.9 ppm) corresponding to the three protons on the substituted phenyl ring.

-

¹³C NMR (CDCl₃): Key signals are anticipated for the carbonyl carbon (~195 ppm), the methyl carbon (~26 ppm), and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the ketone and halogen substituents.

-

IR Spectroscopy (KBr Pellet): A strong, characteristic absorption band for the carbonyl (C=O) stretch is expected in the range of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.

-

Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes. Key fragmentation would likely involve the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺), resulting in the bromochlorobenzoyl cation.

Synthesis: The Friedel-Crafts Acylation Approach

The most logical and widely adopted method for synthesizing aryl ketones like this compound is the Friedel-Crafts acylation.[8][9] This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acylating agent in the presence of a strong Lewis acid catalyst.[10]

For this specific target, the synthesis commences with 1-bromo-3-chlorobenzene. The acylation introduces an acetyl group (-COCH₃) onto the aromatic ring. The substitution pattern is directed by the existing halogen substituents. The bromine atom is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director. The position para to the bromine and ortho to the chlorine (C4 relative to Br, C2 relative to Cl) is the most sterically accessible and electronically favored site for the incoming electrophile.

Caption: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure adapted from established methods for Friedel-Crafts acylation of halogenated benzenes.[8][11][12][13]

Reagents & Equipment:

-

1-bromo-3-chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

-

Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas).[11]

-

Charging the Flask: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0-5 °C in an ice bath.

-

Addition of Reactants: Add 1-bromo-3-chlorobenzene (1.0 equivalent) to the cooled suspension. Through the dropping funnel, add acetyl chloride (1.1 equivalents) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[12]

-

Scientist's Note: The Lewis acid (AlCl₃) coordinates with the acetyl chloride to generate the highly electrophilic acylium ion (CH₃CO⁺).[8] Maintaining a low temperature during this exothermic step is critical to prevent side reactions and ensure regioselectivity.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.[11]

-

Scientist's Note: This step hydrolyzes the aluminum chloride complex formed with the product ketone, liberating the product and dissolving the aluminum salts in the aqueous layer.

-

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh portions of DCM. Combine all organic extracts.[11] Wash the combined organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[11]

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Chemical Synthesis

The synthetic utility of this compound is rooted in its trifunctional nature: the ketone, the aryl bromide, and the aryl chloride. This allows for a diverse range of subsequent chemical transformations.

-

Pharmaceutical Intermediate: This compound is a crucial precursor for synthesizing kinase inhibitors, tubulin binders, and other cytotoxic agents for anticancer research.[2] It is also used in developing non-steroidal anti-inflammatory drugs (NSAIDs) and broad-spectrum antimicrobial agents.[1][2] The halogenated phenyl moiety is a common pharmacophore that can enhance properties like bioavailability and target selectivity.[2]

-

Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position via Suzuki or Heck reactions, leaving the chlorine atom untouched for potential later modification.[1] This sequential functionalization is a cornerstone of modern medicinal chemistry for building molecular complexity.

-

Heterocycle Synthesis: The α-haloketone moiety, which can be formed by brominating the methyl group of the title compound, is a classic precursor for synthesizing a wide variety of heterocycles like thiazoles, imidazoles, and pyrazines, which are prevalent scaffolds in pharmaceuticals.[14][15][16]

-

Agrochemical Development: It serves as an intermediate in the synthesis of specialized herbicides, fungicides, and insect growth regulators.[1][2]

Caption: Synthetic utility of this compound as a versatile intermediate.

Safety and Handling

As with many halogenated organic compounds, this compound and its precursors/analogs require careful handling.

-

Hazards: It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][17] Many related α-bromoacetophenones are lachrymators (tear-producing agents).[4][18]

-

Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[19][20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][21] Avoid breathing dust or vapors.[17]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[19][20] Keep the container tightly sealed.[19]

Conclusion

This compound stands out as a strategically important building block for chemical synthesis. Its preparation via the robust Friedel-Crafts acylation is well-understood and scalable. The true value of this intermediate lies in the orthogonal reactivity of its functional groups, enabling chemists to perform selective, high-yield transformations. For researchers in drug discovery and materials science, mastering the use of this compound opens up efficient synthetic pathways to novel and high-value molecules.

References

- MySkinRecipes. (n.d.). This compound.

- Ascent-Chem. (n.d.). Ethanone, 1-(4-Bromo-2-Chlorophenyl)-.

- Sigma-Aldrich. (2024). Safety Data Sheet: 4'-Bromoacetophenone.

- Department Chemie und Biologie. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale.

- Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one.

- Fisher Scientific. (2025). Safety Data Sheet: Ethanone, 2-bromo-1-(4-chlorophenyl)-.

- American Elements. (n.d.). 1-(4-Bromo-3-chlorophenyl)ethanone.

- BenchChem. (2025). A Comparative Guide to 2-Bromo-4'-hydroxyacetophenone and 2-Chloro-4'-hydroxyacetophenone in Synthesis.

- ChemicalBook. (n.d.). 2-Bromo-2'-chloroacetophenone synthesis.

- ChemBK. (2024). Ethanone, 2-bromo-1-(4-chlorophenyl)-.

- BenchChem. (n.d.). 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis.

- ResearchGate. (n.d.). Microwave-assisted synthesis of a novel Mannich base and conazole derivatives.

- iChemical. (n.d.). 2-Bromo-1-(4-chlorophenyl)ethanone, CAS No. 536-38-9.

- Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 2'-Chloro-4'-bromoacetophenone.

- The Sixth Form College Farnborough. (n.d.). Friedel-Crafts Acetylation of Bromobenzene.

- Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report.

- Save My Exams. (2024). Friedel-Crafts Acylation.

- Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Organic Syntheses. (n.d.). Acetophenone, p-bromo-.

- NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-.

- NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-.

- NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)-.

- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2'-Chloro-4'-bromoacetophenone - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 3. americanelements.com [americanelements.com]

- 4. chembk.com [chembk.com]

- 5. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 6. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 7. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]